Diethyl-(2-phenyl-quinazolin-4-yl)-amine
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Overview
Description
Diethyl-(2-phenyl-quinazolin-4-yl)-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a diethylamine group attached to the quinazoline core, which is further substituted with a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-(2-phenyl-quinazolin-4-yl)-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution at the 2-Position: The phenyl group can be introduced at the 2-position through a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of Diethylamine Group: The diethylamine group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-phenyl-quinazolin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl-(2-phenyl-quinazolin-4-yl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl-(2-phenyl-quinazolin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Diethyl-(2-phenyl-quinazolin-4-yl)-amine: can be compared with other quinazoline derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClN3 |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N,N-diethyl-2-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H19N3.ClH/c1-3-21(4-2)18-15-12-8-9-13-16(15)19-17(20-18)14-10-6-5-7-11-14;/h5-13H,3-4H2,1-2H3;1H |
InChI Key |
UCDVRLYVPHGCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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